N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine
Overview
Description
N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C17H24N6. It is a derivative of pyrimidine, featuring a piperazine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 4-ethylpiperazine with 4-chloroaniline, followed by the reaction with methylpyrimidin-4,6-diamine.
Amidation Reaction: Another approach is the amidation of 4-(4-ethylpiperazin-1-yl)phenylamine with methylpyrimidin-4,6-diamine under specific reaction conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction times are optimized to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the compound can react with various nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the addition of hydrogen atoms.
Substitution Products: Substituted derivatives where the original functional groups are replaced by new ones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with various enzymes and receptors, modulating their activity. The exact mechanism of action may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
N4-(4-(4-Methylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine
N4-(4-(4-Propylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine
N4-(4-(4-Butylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine
Uniqueness: N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine stands out due to its specific ethyl group on the piperazine ring, which influences its chemical properties and biological activity compared to its counterparts with different alkyl groups.
Properties
IUPAC Name |
4-N-[4-(4-ethylpiperazin-1-yl)phenyl]-6-N-methylpyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-3-22-8-10-23(11-9-22)15-6-4-14(5-7-15)21-17-12-16(18-2)19-13-20-17/h4-7,12-13H,3,8-11H2,1-2H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFXITZFJHFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=NC(=C3)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160518 | |
Record name | N4-[4-(4-Ethyl-1-piperazinyl)phenyl]-N6-methyl-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872511-35-8 | |
Record name | N4-[4-(4-Ethyl-1-piperazinyl)phenyl]-N6-methyl-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872511-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-[4-(4-Ethyl-1-piperazinyl)phenyl]-N6-methyl-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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